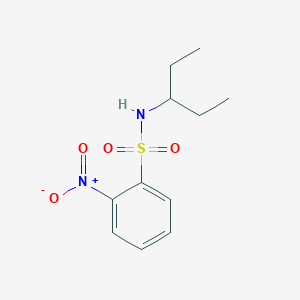
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group and an ethylpropyl group attached to a benzenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE typically involves the nitration of aromatic amines. One common method involves reacting the aromatic amine with nitric acid in the presence of acetic acid. The molar ratio of the aromatic amine to acetic acid is maintained between 1:2 and 1:16, while the molar ratio of nitric acid to the aromatic amine is between 1.0 to 1.5 times the amount needed to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and mixing, leading to higher yields and safer operations. The use of continuous flow reactors also facilitates the handling of hazardous reagents and the integration of inline separation and analysis .
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo substitution reactions, where the nitro group or the ethylpropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:
N-(1-ETHYLPROPYL)-3,4-DIMETHYL-2,6-DINITROANILINE: Known for its use as a selective herbicide.
N-(1-METHYLBUTYL)-2-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
2-nitro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-8-6-5-7-10(11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGMNBFSKOGDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
![N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B5862169.png)
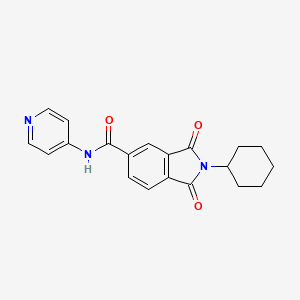
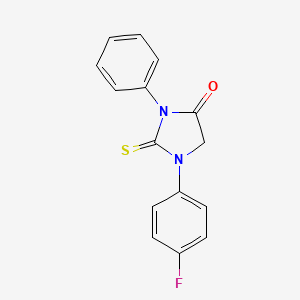
![N-cyclopentyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B5862193.png)
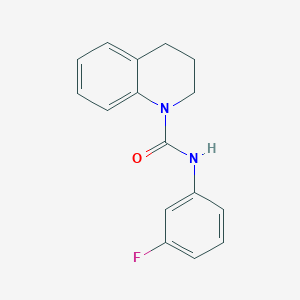
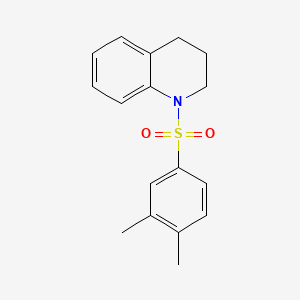
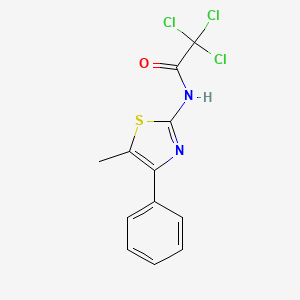
![(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate](/img/structure/B5862211.png)
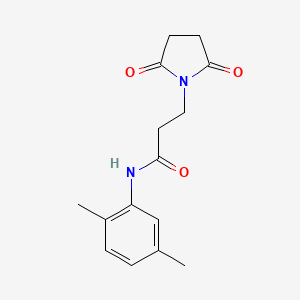
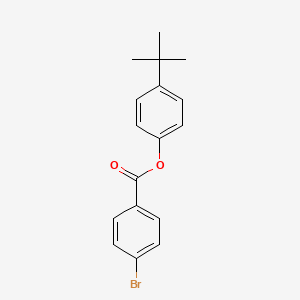
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B5862248.png)
![N-(4-acetamidophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5862269.png)
